3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid
Overview
Description
3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a benzyloxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the phenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution, are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Boronate esters or alcohols.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is leveraged in various applications, such as enzyme inhibition or molecular recognition. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzyloxy group provides additional sites for functionalization.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and trifluoromethyl groups, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic Acid:
3-(Benzyloxy)phenylboronic Acid: Similar but lacks the trifluoromethyl group, impacting its stability and lipophilicity.
Uniqueness
3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is unique due to the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis, research, and industry.
Properties
IUPAC Name |
[3-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)12-7-6-11(15(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYGXHGBCASPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718332 | |
Record name | [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007170-59-3 | |
Record name | [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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